molecular formula C10H11N3O2 B13286606 Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate

Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate

Cat. No.: B13286606
M. Wt: 205.21 g/mol
InChI Key: SRLUSPONLMIDMY-UHFFFAOYSA-N
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Description

Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with an appropriate alkyne and amine. One common method includes:

    Starting Materials: Pyrimidine-5-carboxylate, but-3-yn-2-amine, and methyl iodide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The pyrimidine-5-carboxylate is first methylated using methyl iodide. The resulting intermediate is then reacted with but-3-yn-2-amine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution or H₂O₂ in the presence of a catalyst.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antiviral, anticancer, and anti-inflammatory agents.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Materials Science: It is investigated for its potential use in organic electronics and as a building block for novel polymers.

Mechanism of Action

The mechanism of action of Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminopyrimidine-5-carboxylate: Lacks the but-3-yn-2-yl group, making it less versatile in chemical reactions.

    Ethyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

Uniqueness

Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate is unique due to the presence of the but-3-yn-2-yl group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 4-(but-3-yn-2-ylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-4-7(2)13-9-8(10(14)15-3)5-11-6-12-9/h1,5-7H,2-3H3,(H,11,12,13)

InChI Key

SRLUSPONLMIDMY-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC=NC=C1C(=O)OC

Origin of Product

United States

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